Superior Binding Affinity for Human 5-HT1A Receptors Compared to Buspirone and Tandospirone
Sarizotan hydrochloride demonstrates sub-nanomolar potency for the human 5-HT1A receptor, with an IC50 value of 0.1 nM [1]. This is approximately 200-fold higher affinity than buspirone (Ki = 20 nM) [2] and 270-fold higher than tandospirone (Ki = 27 nM) [3] at the same receptor. The direct comparison of human receptor binding data reveals that sarizotan is among the most potent 5-HT1A agonists characterized, a property that may translate to lower effective doses and distinct pharmacodynamic profiles in vivo.
| Evidence Dimension | Binding affinity at human 5-HT1A receptor |
|---|---|
| Target Compound Data | IC50 = 0.1 nM |
| Comparator Or Baseline | Buspirone: Ki = 20 nM; Tandospirone: Ki = 27 nM |
| Quantified Difference | Sarizotan exhibits ~200-fold higher affinity than buspirone and ~270-fold higher than tandospirone |
| Conditions | Human recombinant 5-HT1A receptor binding assay for sarizotan; cloned human 5-HT1A receptor binding assay for buspirone; human hippocampal tissue for tandospirone |
Why This Matters
Higher receptor affinity can translate to lower required doses and potentially improved target engagement at therapeutically relevant concentrations, making sarizotan a more sensitive tool for probing 5-HT1A-mediated effects in preclinical models.
- [1] MedChemExpress. Sarizotan hydrochloride (EMD 128130 hydrochloride) - Product Datasheet. MedChemExpress. View Source
- [2] Zaczek R, et al. (2012). Table I. Receptor binding profile of atomoxetine, buspirone, and novel 5-HT1A agonists. Data from Pfizer Global Research and Development. View Source
- [3] Hamik A, Oksenberg D, Fischette C, Peroutka SJ. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites. Biol Psychiatry. 1990;28(2):99-109. View Source
